molecular formula C17H15O4- B14642823 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate CAS No. 54941-65-0

3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate

Cat. No.: B14642823
CAS No.: 54941-65-0
M. Wt: 283.30 g/mol
InChI Key: OASFMZFYUHQEFW-UHFFFAOYSA-M
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Description

3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate is an organic compound that features a phenylpropanoate backbone with a dimethylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate typically involves the esterification of 3-(3,4-dimethylphenoxy)-3-oxo-2-phenylpropanoic acid. This can be achieved through the reaction of the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropanoate backbone with a dimethylphenoxy substituent makes it a valuable compound for various applications.

Properties

CAS No.

54941-65-0

Molecular Formula

C17H15O4-

Molecular Weight

283.30 g/mol

IUPAC Name

3-(3,4-dimethylphenoxy)-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C17H16O4/c1-11-8-9-14(10-12(11)2)21-17(20)15(16(18)19)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19)/p-1

InChI Key

OASFMZFYUHQEFW-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C(C2=CC=CC=C2)C(=O)[O-])C

Origin of Product

United States

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